molecular formula C10H9BrF3NO B8130428 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Cat. No.: B8130428
M. Wt: 296.08 g/mol
InChI Key: QJYXDZZITDOSQY-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a dimethylamino group attached to a benzamide core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and trifluoromethylated benzene derivative with dimethylamine (NH(CH3)2) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Electrophilic Substitution: Conducted in the presence of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

    Reduction: Performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The bromine atom and dimethylamino group can also contribute to the compound’s overall pharmacological profile by influencing its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Lacks the trifluoromethyl group, which can result in different chemical and biological properties.

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: Lacks the bromine atom, which can affect its reactivity and interactions with biological targets.

    3-Bromo-5-(trifluoromethyl)benzamide: Lacks the dimethylamino group, which can influence its solubility and pharmacokinetics.

Uniqueness

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is unique due to the combined presence of the bromine atom, trifluoromethyl group, and dimethylamino group. This combination imparts distinct electronic, steric, and lipophilic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYXDZZITDOSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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